molecular formula C10H16Cl2N2OS B1459212 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride CAS No. 1351612-93-5

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

Cat. No.: B1459212
CAS No.: 1351612-93-5
M. Wt: 283.22 g/mol
InChI Key: JMOVLYPSZPOMIH-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2OS and its molecular weight is 283.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into the antimicrobial properties of chalcones derived from piperazine or thiophene moieties has demonstrated significant activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans. These studies involve the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone with different substituted benzaldehydes. The potent antimicrobial activity showcased by these compounds highlights their potential in developing new antimicrobial agents (Tomar et al., 2007).

Antitumor Activity

Several studies have focused on the synthesis and evaluation of piperazine-containing derivatives for their antitumor properties. One notable research reported the synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety and their investigation for anticancer activities against breast cancer cells. Compounds with specific phenyl substitutions showed promising antiproliferative effects, highlighting the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).

Anti-inflammatory Activity

A novel set of compounds synthesized by integrating piperazine with bis-thiazole and nitroimidazole groups showed significant in-vitro and in-vivo anti-inflammatory activity. These studies utilized methods like HRBC membrane stabilization and carrageenan-induced rat paw edema model to evaluate the anti-inflammatory potential, offering insights into the development of new anti-inflammatory agents (Ahmed et al., 2017).

Antibacterial, Antifungal, and Cytotoxic Activities

Azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro. Some derivatives showed remarkable antimicrobial efficacy against all tested strains with MIC values competitive with standard drugs, indicating their potential in addressing drug-resistant microbial infections (Gan et al., 2010).

Synthesis and Characterization

Electrochemical synthesis techniques have been employed to create novel compounds based on the oxidation of piperazine derivatives, presenting an innovative approach to developing pharmacologically active molecules. These studies contribute to the broader understanding of chemical synthesis methods and their application in medicinal chemistry (Amani & Nematollahi, 2012).

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating them, and may also interact with DNA or RNA to influence gene expression. These interactions can lead to changes in the activity of various cellular pathways, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect its activity and effectiveness, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall effects on cellular function .

Properties

IUPAC Name

2-piperazin-1-yl-1-thiophen-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVLYPSZPOMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.